6-amino-3,4-dioxo-1-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitrile
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Overview
Description
6-Amino-3,4-dioxo-1-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-c]pyridin-7-yl cyanide is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3,4-dioxo-1-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-c]pyridin-7-yl cyanide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3,4-dioxo-1-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-c]pyridin-7-yl cyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
6-Amino-3,4-dioxo-1-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-c]pyridin-7-yl cyanide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-3,4-dioxo-1-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-c]pyridin-7-yl cyanide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Known for its antiviral and anticancer properties.
Indole derivatives: Widely studied for their biological activities, including anti-inflammatory and antimicrobial effects.
Properties
Molecular Formula |
C14H10N4O2 |
---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
6-amino-3,4-dioxo-1-phenyl-2,5-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitrile |
InChI |
InChI=1S/C14H10N4O2/c15-6-8-9-10(14(20)18-12(8)16)13(19)17-11(9)7-4-2-1-3-5-7/h1-5,11H,(H,17,19)(H3,16,18,20) |
InChI Key |
BLHCNDGLGAMJDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=O)N2)C(=O)NC(=C3C#N)N |
Origin of Product |
United States |
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